3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
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Overview
Description
3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenyl ring, and a piperazine moiety
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a well-known inhibitor of BCR-ABL and c-kit tyrosine kinases . Therefore, it may potentially target similar kinases or other proteins involved in cell signaling pathways.
Mode of Action
Based on its structural similarity to imatinib, it might bind to the atp-binding site of tyrosine kinases, thereby inhibiting their activity and preventing downstream signaling .
Biochemical Pathways
If it acts similarly to imatinib, it could affect pathways downstream of bcr-abl and c-kit tyrosine kinases, which are involved in cell growth and proliferation .
Result of Action
If it acts similarly to imatinib, it could potentially inhibit cell growth and proliferation by blocking the activity of bcr-abl and c-kit tyrosine kinases .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 2-(4-methylpiperazin-1-yl)aniline.
Formation of Benzoyl Chloride: 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The resulting 3-chlorobenzoyl chloride is then reacted with 2-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine (Et₃N) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of oxides or other oxidized products.
Scientific Research Applications
3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a reference compound in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- 3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
- N-[2-(4-methylpiperazin-1-yl)phenyl]-3-chlorobenzamide
Uniqueness
3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of both a chloro group and a piperazine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLJCWGLDINPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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